![molecular formula C14H18Cl2N2 B13498820 1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 3,5-dimethylphenyl group and a methanamine group, forming a dihydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution with 3,5-Dimethylphenyl Group: The pyridine ring is then substituted with a 3,5-dimethylphenyl group using Friedel-Crafts alkylation or similar methods.
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Primary or secondary amines.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
Applications De Recherche Scientifique
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mécanisme D'action
The mechanism of action of 1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Such as G-protein-coupled receptors or ion channels, modulating their activity.
Inhibit Enzymes: Such as proteases or kinases, affecting cellular signaling pathways.
Modulate Gene Expression: By interacting with transcription factors or epigenetic regulators.
Comparaison Avec Des Composés Similaires
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:
- 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
- (6-Methoxypyridin-3-yl)methanamine
- 1-(Pyridin-2-yl)methanamine
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities
Propriétés
Formule moléculaire |
C14H18Cl2N2 |
|---|---|
Poids moléculaire |
285.2 g/mol |
Nom IUPAC |
[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C14H16N2.2ClH/c1-10-6-11(2)8-12(7-10)14-5-3-4-13(9-15)16-14;;/h3-8H,9,15H2,1-2H3;2*1H |
Clé InChI |
UFIFNABNVBYXRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=CC=CC(=N2)CN)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


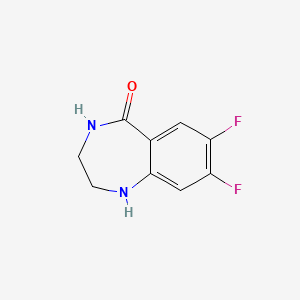
![6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498745.png)
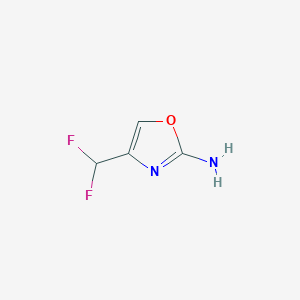
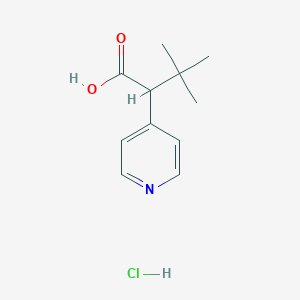
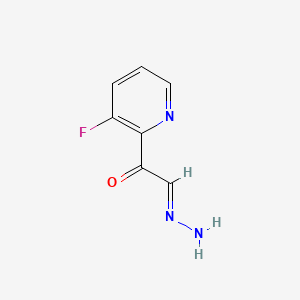
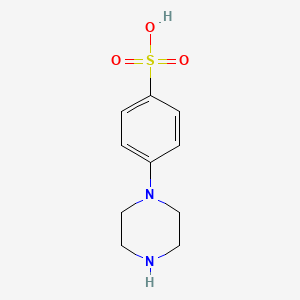
![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)
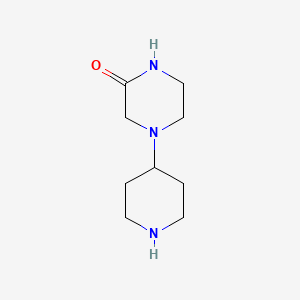
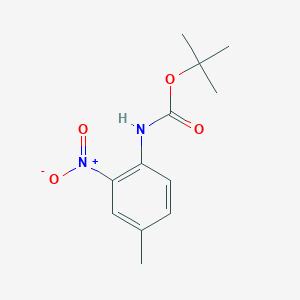
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
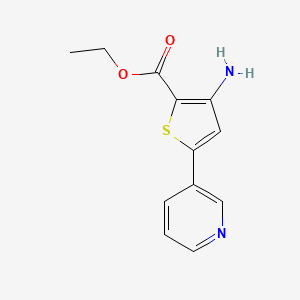
![lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)
